molecular formula C11H15N3O4 B1382631 2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid CAS No. 1240594-58-4

2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid

Katalognummer: B1382631
CAS-Nummer: 1240594-58-4
Molekulargewicht: 253.25 g/mol
InChI-Schlüssel: ZMDGGMVEXRHTBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid is a compound that features a pyrimidine ring substituted with a carboxylic acid group at the 5-position and a tert-butoxycarbonyl (Boc) protected amino group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Amides: Formed by coupling the carboxylic acid group with amines.

    Esters: Formed by coupling the carboxylic acid group with alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1. Drug Development

The compound serves as a key intermediate in the synthesis of various bioactive molecules. Its structural features allow for modifications that can enhance the pharmacological properties of the resulting compounds. For instance, derivatives of this compound have been synthesized to create inhibitors for specific protein targets, which are crucial in treating diseases such as cancer and diabetes.

1.2. Case Studies

  • Protein Kinase Inhibitors : Research has shown that derivatives of 2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid can act as inhibitors of Protein Kinase B (PKB), which is implicated in several cancer pathways. A notable study highlighted the synthesis of a compound based on this structure that demonstrated potent inhibitory activity against PKB, suggesting its potential as an anticancer agent .

Targeted Protein Degradation

2.1. PROTAC Technology

The compound is utilized in the development of PROTAC (Proteolysis Targeting Chimeras) molecules, which are bifunctional entities designed to induce targeted degradation of specific proteins within cells. The incorporation of this compound into these molecules enhances their ability to form stable ternary complexes with E3 ligases and target proteins, facilitating efficient degradation .

2.2. Impact on Drug Design

The rigidity introduced by the tert-butoxycarbonyl group improves the spatial orientation necessary for effective binding and subsequent ubiquitination of target proteins. This has been shown to optimize drug-like properties, making it a valuable component in the design of next-generation therapeutics aimed at previously "undruggable" targets .

Synthesis of Novel Therapeutics

3.1. Synthetic Pathways

The compound is involved in various synthetic pathways leading to new drug candidates. For example, it can be converted into various amides and esters that exhibit enhanced biological activity compared to their parent compounds.

3.2. Example Synthesis

A synthetic route has been developed where this compound is reacted with different amines to yield a series of derivatives with varying biological activities . This versatility underscores its significance as a building block for medicinal chemistry.

Summary Table of Applications

Application AreaDescriptionExample Use Case
Medicinal ChemistryIntermediate for synthesizing bioactive compoundsPKB inhibitors for cancer therapy
Targeted Protein DegradationComponent in PROTAC technology for inducing protein degradationDevelopment of targeted therapies
Synthesis of Novel TherapeuticsBuilding block for creating derivatives with improved pharmacological propertiesSynthesis of amides and esters

Wirkmechanismus

The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amino compound. The pyrimidine ring can interact with biological targets such as enzymes or receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct chemical and biological properties compared to other similar compounds.

Biologische Aktivität

2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid, with the molecular formula C11_{11}H15_{15}N3_3O4_4, is a pyrimidine-based compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms, effects on various cell lines, and potential therapeutic applications.

  • Molecular Formula : C11_{11}H15_{15}N3_3O4_4
  • Molar Mass : 253.25 g/mol
  • CAS Number : 1240594-58-4
  • Structural Characteristics : The compound features a tert-butoxycarbonyl (Boc) group, which is known to influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer metabolism, which may contribute to its anticancer effects.
  • Cell Proliferation Inhibition : Studies have indicated that this compound can significantly inhibit the proliferation of cancer cell lines, particularly in triple-negative breast cancer (TNBC) models.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

Cell LineIC50_{50} (µM)Selectivity Index
MDA-MB-231 (TNBC)0.126High
MCF10A (non-cancer)2.4Low

The selectivity index indicates a favorable profile for targeting cancer cells over normal cells, suggesting potential for therapeutic use in oncology .

Mechanistic Insights

The compound's mechanism involves:

  • Induction of Apoptosis : Treatment with this compound has been associated with increased levels of caspase activation, indicating a pathway leading to programmed cell death.
  • Inhibition of Metastasis : In vivo studies showed that it inhibited lung metastasis in mouse models of TNBC more effectively than the known drug TAE226 .

Case Studies

  • Study on MDA-MB-231 Cells : A study evaluated the effects of the compound on MDA-MB-231 cells, revealing a potent inhibition of cell growth with an IC50_{50} value significantly lower than traditional chemotherapeutics like 5-Fluorouracil (5-FU) .
  • In Vivo Efficacy : In a BALB/c nude mouse model, the administration of the compound led to a marked reduction in metastatic nodules formed by injected MDA-MB-231 cells, showcasing its potential as an antimetastatic agent .

Eigenschaften

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)14-6-8-12-4-7(5-13-8)9(15)16/h4-5H,6H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDGGMVEXRHTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240594-58-4
Record name 2-(((tert-butoxycarbonyl)amino)methyl)pyrimidine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid
Reactant of Route 3
2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid
Reactant of Route 5
2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid
Reactant of Route 6
2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.